molecular formula C7H4FNS B1666205 3-Fluorophenyl isothiocyanate CAS No. 404-72-8

3-Fluorophenyl isothiocyanate

Cat. No.: B1666205
CAS No.: 404-72-8
M. Wt: 153.18 g/mol
InChI Key: HDBACITVPQEAGG-UHFFFAOYSA-N
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Description

3-Fluorophenyl isothiocyanate: is an organic compound with the molecular formula C7H4FNS . It is a derivative of phenyl isothiocyanate, where a fluorine atom is substituted at the third position of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and applications .

Mechanism of Action

Target of Action

3-Fluorophenyl isothiocyanate is a chemical compound that primarily targets the respiratory system

Mode of Action

Isothiocyanates, a class of compounds to which this compound belongs, are known to interact with various intracellular targets, including cytochrome p450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Biochemical Pathways

Isothiocyanates, including this compound, can modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

It’s known that the compound has a molecular weight of 15318 , and it’s a liquid at room temperature with a density of 1.27 g/mL at 25 °C .

Result of Action

Isothiocyanates are known to have chemopreventive potential, suggesting that they may have beneficial effects in the prevention of cancer .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s recommended to store the compound under inert gas and at a temperature of 2-8°C to maintain its stability . Additionally, it’s important to avoid the generation of vapors/aerosols and inhalation of the substance/mixture .

Safety and Hazards

3-Fluorophenyl isothiocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Corr. 1B, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation, and may cause respiratory irritation . It is recommended to wear suitable protective equipment, avoid generating vapour or mist, keep away from flames and hot surfaces, and wash hands and face thoroughly after handling .

Biochemical Analysis

Biochemical Properties

3-Fluorophenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. It reacts with amino groups in proteins to form thiourea derivatives, which can be used for labeling or cross-linking proteins . This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates, and glutathione S-transferase, which is responsible for detoxification processes . The nature of these interactions often involves covalent bonding, leading to the inhibition or modification of enzyme activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway . This modification can lead to changes in gene expression and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Additionally, it can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can inhibit enzyme activity by binding to the active site of enzymes, thereby preventing substrate binding and catalysis . It can also activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as chemopreventive properties against cancer . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. It is important to carefully control the dosage to avoid potential toxicity while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the mercapturic acid pathway. This pathway involves the conjugation of the compound with glutathione, followed by enzymatic degradation and N-acetylation . The compound interacts with enzymes such as glutathione S-transferase, which facilitates its conjugation with glutathione, and cytochrome P450, which is involved in its oxidative metabolism . These interactions can affect metabolic flux and alter metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can be influenced by factors such as tissue perfusion and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, it can accumulate in the cytoplasm, where it can modify cytoplasmic proteins and affect cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorophenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 3-fluoroaniline with thiophosgene. The reaction typically proceeds as follows:

  • Reaction with Thiophosgene:

      Reactants: 3-Fluoroaniline and thiophosgene.

      Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures.

      Product: this compound.

  • Alternative Method:

      Reactants: 3-Fluoroaniline and carbon disulfide in the presence of a base such as triethylamine.

      Conditions: The reaction is carried out at room temperature.

      Product: this compound

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorophenyl isothiocyanate undergoes various chemical reactions, including:

  • Nucleophilic Substitution:

      Reagents: Amines, alcohols, and thiols.

      Conditions: Typically carried out at room temperature in an inert solvent.

      Products: Corresponding thioureas, carbamates, and thiocarbamates.

  • Cycloaddition Reactions:

      Reagents: Compounds with multiple bonds such as alkenes and alkynes.

      Conditions: Often requires heating or the presence of a catalyst.

      Products: Heterocyclic compounds.

  • Oxidation and Reduction:

Scientific Research Applications

3-Fluorophenyl isothiocyanate has a wide range of applications in scientific research:

  • Chemistry:

    • Used as a building block in the synthesis of various organic compounds.
    • Employed in the preparation of heterocyclic compounds and thioureas.
  • Biology:

    • Utilized in the modification of biomolecules such as proteins and peptides.
    • Acts as a labeling reagent for fluorescence studies.
  • Medicine:

    • Investigated for its potential anticancer and antimicrobial properties.
    • Used in the development of diagnostic tools and therapeutic agents.
  • Industry:

Comparison with Similar Compounds

    Phenyl isothiocyanate: Lacks the fluorine substitution, making it less reactive in certain applications.

    4-Fluorophenyl isothiocyanate: Fluorine is substituted at the fourth position, leading to different reactivity and properties.

    3-Bromophenyl isothiocyanate: Bromine substitution at the third position, resulting in different electronic and steric effects.

Uniqueness: 3-Fluorophenyl isothiocyanate is unique due to the presence of the fluorine atom at the third position, which enhances its reactivity and alters its electronic properties. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

1-fluoro-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBACITVPQEAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059955
Record name 3-Fluorophenyl isothiocyanate
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-72-8
Record name 3-Fluorophenyl isothiocyanate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-3-isothiocyanato-
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Record name 3-Fluorophenyl isothiocyanate
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Record name Benzene, 1-fluoro-3-isothiocyanato-
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Record name 3-Fluorophenyl isothiocyanate
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Record name 3-fluorophenyl isothiocyanate
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Synthesis routes and methods

Procedure details

A solution of thiophosgene and 3-fluoroaniline were processed as described in Example 55A to provide the desired product.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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